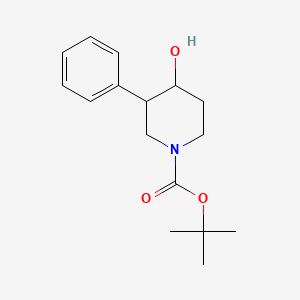

tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate

Beschreibung

tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate is a piperidine derivative featuring a hydroxyl group at position 4, a phenyl group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound belongs to a class of Boc-protected piperidine derivatives widely used in medicinal chemistry and organic synthesis as intermediates for drug discovery and enzyme modulation .

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISTZHMQLVYZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185803 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632352-57-9 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632352-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Tert-butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is , with a molecular weight of approximately 275.35 g/mol. This compound is structurally characterized by a piperidine ring, which is a common motif in various bioactive molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been reported to exhibit dual inhibitory effects on β-secretase and acetylcholinesterase , which are crucial in the context of neurodegenerative diseases like Alzheimer's disease. These activities contribute to its potential in preventing amyloid-beta peptide aggregation and subsequent fibril formation, which are hallmarks of Alzheimer's pathology .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity. For instance, when astrocytes were exposed to amyloid-beta 1-42, the presence of this compound improved cell viability significantly, suggesting a protective role against oxidative stress and inflammatory responses induced by amyloid-beta . The compound's ability to reduce tumor necrosis factor-alpha (TNF-α) production further supports its potential neuroprotective effects.

In Vivo Studies

In vivo experiments have also been conducted to assess the efficacy of this compound. In a scopolamine-induced model of cognitive impairment in rats, the compound showed moderate protective effects against oxidative stress, as evidenced by reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation . However, the results indicated that while it provided some protection, it was not as effective as established treatments like galantamine.

Summary of Biological Activities

Neuroprotection in Alzheimer's Disease Models

One notable study investigated the neuroprotective effects of this compound in an Alzheimer's disease model. The compound was administered alongside amyloid-beta peptides to observe its impact on astrocyte viability and inflammatory markers. Results indicated that while there was an increase in cell viability compared to untreated controls, the effect was modest and highlighted the need for further optimization of dosage and formulation for enhanced bioavailability in the brain .

Comparative Studies with Established Treatments

A comparative analysis with galantamine revealed that although this compound exhibited similar mechanisms of action, its overall efficacy in vivo was lower. This underscores the importance of understanding pharmacokinetics and bioavailability when considering new therapeutic agents for neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate with structurally related compounds:

*Calculated based on formula.

Key Observations:

- Hydroxyl Group Position : The 4-hydroxy group enhances hydrogen-bonding capacity compared to compounds with hydroxyl groups at other positions (e.g., tert-Butyl 3-formylpiperidine-1-carboxylate) .

Physicochemical Properties

- Solubility : The 3-phenyl group likely reduces aqueous solubility compared to analogs with polar substituents (e.g., tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate) .

- Thermal Stability : Boc-protected piperidines generally exhibit stability up to 150°C, but steric bulk from the phenyl group may lower melting points relative to linear alkyl derivatives .

Vorbereitungsmethoden

Boc Protection of Piperidine Nitrogen

The N-Boc protection is commonly achieved by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is typically conducted in anhydrous dichloromethane at 0–25°C to prevent side reactions.

Phenyl Group Introduction at the 3-Position

The phenyl substituent at the 3-position is often introduced via:

- Grignard Reaction: Addition of phenylmagnesium bromide to a 3-keto-piperidine intermediate under anhydrous conditions (e.g., tetrahydrofuran solvent at −78°C). This step forms the 3-phenyl alcohol intermediate, which can be further manipulated.

- Aryl Substitution: Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) can be employed if suitable halogenated piperidine precursors are available.

Hydroxylation at the 4-Position

Hydroxylation at the 4-position can be accomplished by controlled reduction of a ketone or by selective oxidation methods:

- Reduction: Using mild hydride reagents such as sodium borohydride or catalytic hydrogenation (Pd/C) to reduce a 4-keto intermediate to the corresponding 4-hydroxy compound.

- Oxidation: In some routes, selective oxidation of the 4-position is achieved using reagents like m-CPBA or osmium tetroxide, depending on the substrate.

Purification and Characterization

The final product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography). Purity is confirmed by:

- High-Performance Liquid Chromatography (HPLC) with UV detection.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

- Mass spectrometry (MS) for molecular weight confirmation.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. N-Boc Protection | Piperidine derivative + tert-butyl chloroformate, triethylamine, DCM, 0–25°C | tert-Butyl piperidinecarboxylate intermediate | 85–92 |

| 2. Phenyl Introduction | Phenylmagnesium bromide, THF, −78°C | 3-Phenyl-substituted piperidine alcohol | 75–88 |

| 3. Hydroxylation | NaBH4 reduction or catalytic hydrogenation (Pd/C), MeOH, room temp | This compound | 80–90 |

| 4. Purification | Recrystallization or chromatography | Pure final compound | >98 purity |

Research Findings and Optimization

- Reaction Environment: Anhydrous and inert atmosphere (nitrogen or argon) is critical during Grignard and reduction steps to avoid side reactions and hydrolysis.

- Temperature Control: Low temperatures (−78°C) during Grignard addition improve selectivity and reduce by-products.

- Catalyst Selection: Pd/C is preferred for hydrogenation steps due to its efficiency and mild reaction conditions.

- Yield Optimization: Using freshly prepared reagents and controlling stoichiometry precisely enhances yields and purity.

Analytical Techniques for Verification

| Technique | Purpose | Details |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | ¹H and ¹³C NMR to verify substitution pattern and stereochemistry |

| HPLC | Purity assessment | C18 column, acetonitrile/water gradient, UV detection |

| Mass Spectrometry | Molecular weight confirmation | High-resolution MS to confirm molecular ion peak |

| FT-IR Spectroscopy | Functional group identification | Hydroxyl stretch (~3400 cm⁻¹), carbamate carbonyl (~1700 cm⁻¹) |

Summary of Key Considerations

- Protection/Deprotection Strategy: Essential for selective functionalization.

- Stereochemical Control: Important for biological activity; can be confirmed by X-ray crystallography or chiral chromatography.

- Scalability: Industrial synthesis may adapt batch conditions to continuous flow for efficiency.

- Storage: Store under inert atmosphere at low temperatures to maintain compound stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate, and what key reaction conditions are required?

- Methodological Answer : Synthesis typically involves multi-step protocols starting from piperidine derivatives. Key steps include:

- Functionalization : Introduction of the phenyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under inert atmospheres .

- Hydroxylation : Oxidation of intermediates using agents like KMnO₄ or OsO₄, followed by reduction with NaBH₄ to achieve stereoselective hydroxylation .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, requiring acidic conditions (e.g., TFA) for removal .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the final product .

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : To verify substituent positions (e.g., phenyl at C3, hydroxyl at C4) and Boc-group integration .

- FT-IR : Confirm presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (~3200–3500 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₆H₂₁NO₃: calc. 275.15, observed 275.14) .

- X-ray Crystallography : For absolute stereochemical assignment if chiral centers are present .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .

- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets due to potential reactivity .

- Spill Management : Absorb with inert materials (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

- Toxicity Mitigation : Assume acute toxicity (Category 4 for oral/dermal/inhalation) due to structural analogs; implement emergency eyewash/shower stations .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in downstream synthetic applications?

- Methodological Answer :

- Stereoselective Transformations : The hydroxyl group at C4 can participate in hydrogen bonding, directing regioselective substitutions (e.g., Mitsunobu reactions for inversion of configuration) .

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers, critical for pharmacological studies .

- Impact on Stability : Cis- vs. trans-configurations affect hydrolysis rates under acidic conditions (e.g., 0.1 M HCl, monitored via TLC) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Target Validation : Use CRISPR knockout models or siRNA silencing to confirm specificity for purported targets (e.g., kinases, GPCRs) .

- Meta-Analysis : Cross-reference data from analogs (e.g., 4-chlorophenyl vs. 3,4-difluorophenyl derivatives) to isolate substituent-specific effects .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.

Monitor degradation via HPLC at intervals (0, 24, 48 hrs) using a C18 column and UV detection (λ = 254 nm) .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Boc-group cleavage is typically faster in acidic media (pH < 4) .

- Structural Elucidation : Isolate degradation products (e.g., piperidine-3-phenyl-4-ol) via flash chromatography and characterize by NMR/MS .

Q. What computational methods are suitable for predicting the bioactivity of this compound against novel targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB ID 1XYZ) .

- QSAR Modeling : Train models with datasets of piperidine derivatives (IC₅₀ values, logP) to predict ADMET properties .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates favorable interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.